Ethyl 2-amino-3-hydroxy-3-(pyridin-4-yl)propanoate
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Overview
Description
Ethyl 2-amino-3-hydroxy-3-(pyridin-4-yl)propanoate is a versatile small molecule scaffold used primarily in research and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-amino-3-hydroxy-3-(pyridin-4-yl)propanoate typically involves the reaction of ethyl 2-chloro-3-oxopropanoate with 2-amino-3-hydroxypyridine under basic conditions. The reaction proceeds through nucleophilic substitution, where the hydroxyl and amino groups act as nucleophiles .
Industrial Production Methods
the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimizations for yield and purity .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-amino-3-hydroxy-3-(pyridin-4-yl)propanoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group.
Reduction: The amino group can be reduced to an amine.
Substitution: The hydroxyl and amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophilic substitution reactions often require a base such as sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).
Major Products
Oxidation: Formation of carbonyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 2-amino-3-hydroxy-3-(pyridin-4-yl)propanoate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antiviral and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of Ethyl 2-amino-3-hydroxy-3-(pyridin-4-yl)propanoate involves its interaction with specific molecular targets. The compound’s hydroxyl and amino groups allow it to form hydrogen bonds and interact with various enzymes and receptors. These interactions can modulate biological pathways, leading to its observed effects .
Comparison with Similar Compounds
Similar Compounds
Ethyl 3-(3-amino-4-(methylamino)-N-(pyridin-2-yl)benzamido)propanoate: Used in the synthesis of Dabigatran etexilate, an anticoagulant.
3-Amino-2-hydroxypyridine: Used as a pharmaceutical intermediate.
Uniqueness
Ethyl 2-amino-3-hydroxy-3-(pyridin-4-yl)propanoate is unique due to its specific combination of functional groups, which provide a versatile scaffold for various chemical reactions and biological interactions. This makes it a valuable compound in research and development .
Properties
Molecular Formula |
C10H14N2O3 |
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Molecular Weight |
210.23 g/mol |
IUPAC Name |
ethyl 2-amino-3-hydroxy-3-pyridin-4-ylpropanoate |
InChI |
InChI=1S/C10H14N2O3/c1-2-15-10(14)8(11)9(13)7-3-5-12-6-4-7/h3-6,8-9,13H,2,11H2,1H3 |
InChI Key |
LOGZXTQLUHYFBJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C(C1=CC=NC=C1)O)N |
Origin of Product |
United States |
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